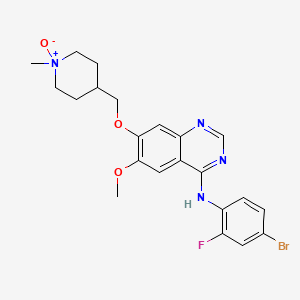

N-Oxide vandetanib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Vandetanib is an antineoplastic kinase inhibitor used to treat symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease . It is an oral once-daily kinase inhibitor of tumor angiogenesis and tumor cell proliferation . Vandetanib is also known by its brand name, Caprelsa .

Synthesis Analysis

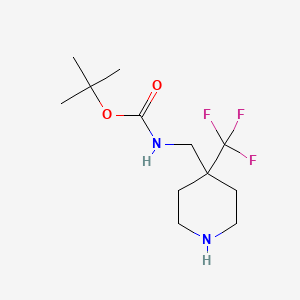

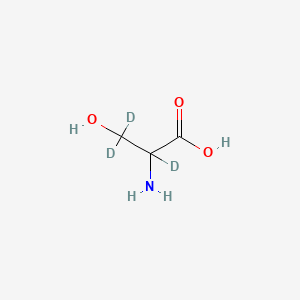

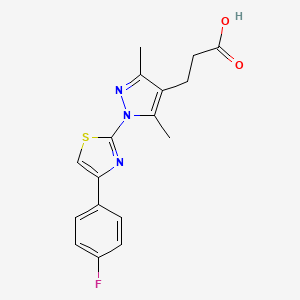

The metabolism of Vandetanib was studied using human hepatic microsomes, recombinant cytochromes P450 (CYPs), and flavin-containing monooxygenases (FMOs). The role of CYPs and FMOs in the microsomal metabolism of Vandetanib to N-desmethylvandetanib and Vandetanib-N-oxide was investigated . Most of the Vandetanib metabolism was attributed to N-desmethylvandetanib/Vandetanib-N-oxide to CYP3A4/FMO3 .Chemical Reactions Analysis

Vandetanib undergoes metabolism forming iminium intermediates that are very reactive toward nucleophilic macromolecules . In vitro and in vivo phase I metabolic reactions were N-oxide formation, N-demethylation, α-carbonyl formation, and α-hydroxylation . In vivo phase II metabolic reaction was direct conjugation of Vandetanib with glucuronic acid .Physical And Chemical Properties Analysis

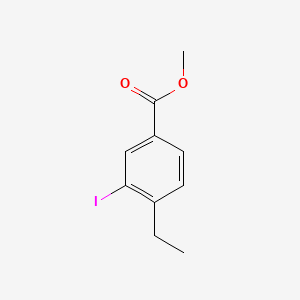

Vandetanib has a chemical formula of C22H24BrFN4O2 and an average weight of 475.354 . It is a small molecule .Applications De Recherche Scientifique

Vandetanib metabolism in the human liver involves cytochromes P450 (CYPs) and flavin-containing monooxygenases (FMOs), which oxidize vandetanib to N-desmethylvandetanib and vandetanib-N-oxide. CYP3A4 and FMO activities significantly correlate with the formation of these metabolites (Indra et al., 2019).

In rat hepatic microsomal systems, similar metabolic pathways are observed. The enzymes CYP2C/3A and FMO1 are primarily responsible for the formation of N-desmethylvandetanib and vandetanib-N-oxide, respectively (Indra et al., 2019).

Vandetanib's pharmacokinetics are significantly altered in patients with renal or hepatic impairment. Its excretion and metabolism are affected, indicating the need for dose adjustments in such patients (Weil et al., 2010).

Vandetanib undergoes various phase I and II metabolic reactions. Its N-methyl piperidine moiety is particularly prone to forming reactive intermediates, which can contribute to its toxicity and instability (Attwa et al., 2018).

Vandetanib has shown efficacy at a dose of 100 mg/day in patients with advanced hereditary medullary thyroid cancer, offering a potentially valuable treatment option for this condition (Robinson et al., 2010).

Vandetanib also exhibits anti-angiogenic and anti-proliferative effects against several tumor types, including non-small cell lung cancer, by inhibiting VEGFR and EGFR pathways (Herbst et al., 2007).

Clinical trials have explored the combination of vandetanib with other chemotherapeutic agents, such as pemetrexed, in the treatment of non-small cell lung cancer, highlighting its potential as part of combination therapy regimens (de Boer et al., 2011).

Safety And Hazards

Vandetanib can prolong the QT interval, and it is contraindicated for use in patients with serious cardiac complications such as congenital long QT syndrome and uncompensated heart failure . It is harmful if swallowed, suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

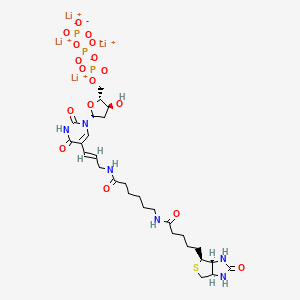

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methyl-1-oxidopiperidin-1-ium-4-yl)methoxy]quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrFN4O3/c1-28(29)7-5-14(6-8-28)12-31-21-11-19-16(10-20(21)30-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFXJGPXGDNUHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrFN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Oxide vandetanib | |

CAS RN |

1797030-22-8 |

Source

|

| Record name | N-Oxide vandetanib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797030228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-OXIDE VANDETANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3YT3PC74T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[(4-fluorophenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B566067.png)

![1-methyl-5-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B566071.png)

![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B566078.png)

![(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B566082.png)